4-Bromo-3-methoxycinnamic acid
Description
Significance of the Cinnamic Acid Chemical Class in Advanced Chemical Research
Cinnamic acid and its derivatives represent a significant class of organic compounds, characterized by a phenyl group attached to an acrylic acid moiety. nih.gov These C6-C3 carbon skeleton compounds are of substantial interest in both natural and synthetic chemistry. researchgate.net Naturally occurring in various plants, fruits, and honey, cinnamic acid is a key intermediate in the biosynthesis of a wide array of aromatic natural products, including flavonoids, lignans, and stilbenes. nih.govjocpr.commdpi.com
The versatility of the cinnamic acid structure makes it a valuable building block in synthetic chemistry. chemicalbook.com Its reactive sites—the phenyl ring, the alkene double bond, and the carboxylic acid group—allow for numerous modifications, leading to a vast library of derivatives with tailored properties. nih.govbeilstein-journals.orgatamanchemicals.com This structural adaptability has established cinnamic acid and its analogues as crucial precursors in diverse industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances. researchgate.netchemicalbook.com For instance, they are used as starting materials for essential drugs, flavorings, and advanced polymers with improved thermal and optical properties. researchgate.netchemicalbook.com
Rationale for Investigating Substituted Cinnamic Acid Derivatives, Specifically 4-Bromo-3-methoxycinnamic Acid
The investigation into substituted cinnamic acid derivatives is driven by the principle that the addition of functional groups to the core structure can profoundly alter its physicochemical properties and reactivity. nih.gov The type, number, and position of substituents on the phenyl ring play a crucial role in tuning the characteristics of the resulting molecule. nih.govmdpi.com This targeted modification is a fundamental strategy in medicinal chemistry and materials science for developing new compounds with enhanced or specific functionalities.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 924271-33-0 sigmaaldrich.com |
| Molecular Formula | C10H9BrO3 |
| Molecular Weight | 257.08 g/mol sigmaaldrich.com |
This table presents basic chemical identification data for this compound.
Overview of Current Research Trajectories Involving Halogenated and Methoxylated Cinnamic Acid Derivatives
Current research into cinnamic acid derivatives often focuses on the effects of specific substitutions, with halogenated and methoxylated compounds forming a significant area of study. The introduction of halogens like bromine and chlorine, and functional groups like methoxy (B1213986) (-OCH3), has been shown to be a key factor in modifying the activity of these compounds in various chemical and biological systems. mdpi.commdpi.com
Research has demonstrated that halogen substituents can increase the phytotoxicity of cinnamic acid derivatives in certain contexts. mdpi.com For example, studies on the inhibitory effects of various derivatives found that compounds with halogenated substituents on the aromatic ring showed increased activity compared to the parent trans-cinnamic acid. mdpi.com The position of the halogen is also critical; a para-substituted chloro-compound was found to be more active than its ortho-substituted counterpart in one study, highlighting the importance of isomeric structure. nih.gov
Similarly, methoxy substitutions are of great interest. Methoxy groups are found in many naturally occurring and pharmacologically active compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid). jocpr.com The presence of methoxy groups can influence a compound's properties and its potential applications. jocpr.comnih.gov For instance, 4-methoxycinnamic acid has been evaluated for its antimicrobial effects. mdpi.com
Table 2: Examples of Halogenated and Methoxylated Cinnamic Acid Derivatives in Research
| Compound Name | Substitution Pattern | Noted Research Context/Finding |
| 4-Chlorocinnamic acid | 4-Chloro | Investigated for antimicrobial activity. mdpi.com |
| 4-Bromocinnamic acid | 4-Bromo | Used as a precursor in the synthesis of other organic compounds. chemicalbook.com |
| 4-Methoxycinnamic acid | 4-Methoxy | Isolated from medicinal plants and evaluated for antimicrobial effects. mdpi.com |
| 3-Bromo-4-methoxycinnamic acid | 3-Bromo, 4-Methoxy | A commercially available research chemical for synthesis. carlroth.com |
| 5-Bromoferulic acid | 3-Bromo, 4-Hydroxy, 5-Methoxy | Also known as 3-Bromo-4-hydroxy-5-methoxycinnamic acid; noted for antioxidant and anti-inflammatory properties. ontosight.ai |
This table provides a comparative look at various substituted cinnamic acids and their relevance in scientific research.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBZIWVGKOEFAF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 4-Bromo-3-methoxycinnamic Acid
The synthesis of this compound can be achieved through several strategic routes, each offering distinct advantages in terms of yield, purity, and scalability. These methods primarily involve the construction of the cinnamic acid framework from appropriately substituted precursors.
Saponification Routes from Ester Precursors
A common and straightforward method for the preparation of this compound involves the hydrolysis, or saponification, of its corresponding ester precursors, such as ethyl or methyl esters. This two-step approach typically begins with the synthesis of the ester, followed by its conversion to the carboxylic acid.
The synthesis of the precursor, (E)-ethyl 3-(3-bromo-4-methoxyphenyl)acrylate, can be accomplished, and subsequent saponification yields (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid. nih.gov This method is often favored for its high yields and the relative ease of purification of the final product.
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield |
| Esterification | 3-Bromo-4-methoxybenzaldehyde, Triethyl phosphonoacetate | NaH | (E)-ethyl 3-(3-bromo-4-methoxyphenyl)acrylate | - |
| Saponification | (E)-ethyl 3-(3-bromo-4-methoxyphenyl)acrylate | - | (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid | 87% nih.gov |
Palladium-Catalyzed Coupling Reactions for Substituted Cinnamic Acids (e.g., Mizoroki-Heck Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, represent a powerful tool for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted cinnamic acids. chemie-brunschwig.ch This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. chemie-brunschwig.chmdpi.com
For the synthesis of this compound derivatives, a suitable starting material would be a di-halogenated benzene (B151609) derivative, which can be selectively coupled with an acrylic acid ester. For instance, the reaction of 4-bromoanisole (B123540) with methyl acrylate (B77674) using a palladium(II) acetate (B1210297) catalyst can yield methyl 4-methoxycinnamate. google.com While this specific example doesn't yield the target molecule directly, the principle can be applied using a starting material like 1,4-dibromo-2-methoxybenzene. The Mizoroki-Heck reaction is valued for its functional group tolerance. chemie-brunschwig.ch The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. asianpubs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 4-bromoacetophenone | methyl acrylate | PdLSB | - | N,N-dimethylacetamide | - | 70% conversion asianpubs.orgresearchgate.net |
| 4-bromo anisole | acrylic acid | Dibromido[(1,3- dibenzylbenzimidazole-2-ylidene). (3- methylpyridine)] palladium (II) | KOH | Water | 4-methoxy cinnamic acid | 89% ajol.info |
| 4-Iodoanisole | methyl acrylate | 2% Pd/SiO₂ | N,N-diisopropylethylamine | scCO₂/THF/Methanol | methyl 4-methoxycinnamate | 75-86% conversion researchgate.net |
Knoevenagel Condensation and Related Olefination Methodologies
The Knoevenagel condensation is a classic and versatile method for forming carbon-carbon double bonds, making it highly suitable for the synthesis of cinnamic acid derivatives. Current time information in Bangalore, IN.mdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). Current time information in Bangalore, IN.chemicalbook.com
For the synthesis of this compound, the starting aldehyde would be 4-bromo-3-methoxybenzaldehyde, which is reacted with malonic acid. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the α,β-unsaturated product. sci-hub.se Related olefination reactions, such as the Wittig reaction, can also be employed. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde to an alkene, offering another reliable route to the cinnamic acid scaffold. google.com
| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Product | Yield |
| 4-methoxybenzaldehyde | malonic acid | piperidine | pyridine | 4-methoxycinnamic acid | 98% chemicalbook.com |
| 2-bromo-5-methoxybenzaldehyde | dimethyl malonate | - | - | - | - |
| 3,5-dibromo-4-methoxybenzaldehyde | butenolide precursor | - | - | rubrolide C precursor | 52% sci-hub.se |
Stereoselective Synthesis and Geometric Isomer Control
The double bond in cinnamic acid derivatives can exist as either the E (trans) or Z (cis) isomer. Controlling the stereochemistry of this double bond is a critical aspect of synthesis, as the geometric isomers can exhibit different physical, chemical, and biological properties.
The Knoevenagel-Doebner condensation is known to be highly stereoselective, typically affording the thermodynamically more stable E-isomer with high selectivity. researchgate.net For instance, the reaction between an aromatic aldehyde and malonic acid in pyridine with a catalytic amount of piperidine can result in 100% E-isomer formation. researchgate.net
Conversely, the synthesis of the less stable Z-isomers often requires more specialized techniques. Methods such as UV-induced photoisomerization of the E-isomer can be employed. researchgate.nettandfonline.com Additionally, certain modifications of the Horner-Wadsworth-Emmons olefination, like the Still-Gennari and Ando modifications, have proven effective in selectively producing Z-isomers. researchgate.net Selective hydrogenation of a corresponding alkyne precursor using catalysts like Lindlar's catalyst can also yield the Z-alkene. researchgate.net In some cases, ortho-substituted cinnamic acids have been observed to selectively yield the Z-product under specific photocatalytic conditions. nih.gov
Green Chemistry Principles in the Synthesis of Cinnamic Acid Derivatives
The application of green chemistry principles to the synthesis of cinnamic acid derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and more efficient catalytic systems. mdpi.com
One approach involves replacing hazardous solvents like pyridine, traditionally used in Knoevenagel condensations, with more environmentally benign alternatives such as water or ethanol. nih.govresearchgate.net The use of biodegradable and low-cost catalysts, like L-proline, has also been explored. nih.gov Furthermore, syntheses have been developed that utilize waste waters and crop-derived products as solvents, which not only minimizes waste but also adds value to agricultural byproducts. researchgate.net Ultrasound irradiation has been employed to promote reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.gov The use of solid-supported catalysts and solvent-free reaction conditions are other key strategies in the green synthesis of cinnamic acids. nih.govbepls.com
| Green Chemistry Approach | Traditional Method | Green Alternative | Benefit |
| Solvent Replacement | Pyridine, DMF | Water, Ethanol, Fruit Juices nih.govresearchgate.netresearchgate.net | Reduced toxicity and environmental impact. nih.gov |
| Catalyst Modification | Piperidine, Aniline | L-proline, Nano MgO, Nano ZnO nih.govnih.gov | Use of safer and often reusable catalysts. nih.gov |
| Energy Input | Conventional Heating | Ultrasound Irradiation, Microwave Irradiation researchgate.netresearchgate.net | Faster reactions, potentially lower energy consumption. |
| Reaction Conditions | Use of organic solvents | Solvent-free conditions nih.govbepls.com | Reduced waste and simplified purification. |
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of new compounds with potentially tailored properties. The primary sites for functionalization are the carboxylic acid group, the aromatic ring, and the alkene double bond.
Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides. nih.govjfda-online.com Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. Amide formation can be accomplished by coupling the acid with an amine using a coupling agent like EDC·HCl in the presence of a catalyst such as DMAP. nih.gov
Aromatic Ring: The bromine atom on the aromatic ring is a key handle for further functionalization through cross-coupling reactions. For example, Suzuki coupling reactions, catalyzed by palladium complexes, can be used to introduce new aryl or alkyl groups by reacting the bromo-substituted ring with a boronic acid. nih.govresearchgate.net
Alkene Double Bond: The double bond can undergo various addition reactions. For instance, bromination can lead to the formation of a dibromo derivative. researchgate.net Decarboxylative functionalization is another strategy where the carboxylic acid group is removed, and a new functional group is introduced at the site of the double bond. nih.govresearchgate.net
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the creation of diverse molecular architectures for various applications.
Esterification and Amidation Reactions
The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental for creating derivatives with altered solubility, stability, and biological activity.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several reliable methods. A common approach involves the Steglich esterification, which utilizes a carbodiimide, such as N,N′-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-N,N-dimethylaminopyridine (DMAP). nih.gov This method is highly efficient for coupling the cinnamic acid with various alcohols, including simple alkyl alcohols, benzyl (B1604629) alcohol, and more complex polyols, under mild, room-temperature conditions. nih.gov Alternatively, classic Fischer esterification, involving refluxing the acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed, though conditions are harsher. For specialized applications, enzymatic catalysis using lipases like Novozym 435 offers a green chemistry approach, providing high yields (85-90%) for structurally related methoxycinnamic acids. thepharmajournal.com
Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine. Modern peptide coupling agents are highly effective for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), enable the formation of the amide bond in quantitative yields under mild conditions. growingscience.com This method's efficiency is influenced by the electronic nature of the substituents; electron-withdrawing groups like bromine on the phenyl ring can accelerate the reaction compared to electron-donating groups. growingscience.com This reaction is versatile, accommodating a wide range of amines, from simple alkylamines to more complex structures like morpholine (B109124) and benzylamine, to produce the corresponding acrylamides. growingscience.comnih.gov
Table 1: Examples of Esterification and Amidation Reagents and Products
| Reaction Type | Reagent System | Amine/Alcohol | Product Class |
|---|---|---|---|
| Esterification | DIC, DMAP nih.gov | Benzyl Alcohol | Benzyl (E)-3-(4-bromo-3-methoxyphenyl)acrylate |
| Esterification | Novozym 435 thepharmajournal.com | 2-Ethylhexanol | 2-Ethylhexyl (E)-3-(4-bromo-3-methoxyphenyl)acrylate |
| Amidation | HATU, DIPEA growingscience.com | Morpholine | (E)-1-(Morpholino)-3-(4-bromo-3-methoxyphenyl)prop-2-en-1-one |
| Amidation | HATU, DIPEA growingscience.com | Benzylamine | (E)-N-Benzyl-3-(4-bromo-3-methoxyphenyl)acrylamide |
Schiff Base Formation and Related Condensation Reactions from Acid Chlorides
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. jmchemsci.comresearchgate.net While this reaction typically involves aldehydes or ketones, a robust pathway to related structures from this compound proceeds via its acid chloride derivative.
The synthesis is a two-step process. First, the carboxylic acid is converted into the more reactive 4-bromo-3-methoxycinnamoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. jmchemsci.com The resulting acid chloride is a versatile intermediate that readily reacts with nucleophiles.
In the second step, the 4-bromo-3-methoxycinnamoyl chloride is subjected to a condensation reaction with a primary amine. The reaction with hydrazine (B178648) or substituted hydrazines, for instance, yields the corresponding carbohydrazide, which can be further reacted to form more complex Schiff base derivatives. jmchemsci.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acid chloride, followed by the elimination of HCl to form the final product. These reactions are foundational in building ligands for coordination chemistry and molecules with potential biological activities. ajol.info
Table 2: Synthesis of Schiff Base Precursors from this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Product Class |
|---|---|---|---|---|
| 1 | This compound | Thionyl Chloride (SOCl₂) jmchemsci.com | 4-Bromo-3-methoxycinnamoyl chloride | Acid Chloride |
| 2 | 4-Bromo-3-methoxycinnamoyl chloride | Hydrazine (H₂NNH₂) jmchemsci.com | (E)-3-(4-Bromo-3-methoxyphenyl)acrylohydrazide | Hydrazide |
| 3 | (E)-3-(4-Bromo-3-methoxyphenyl)acrylohydrazide | Aromatic Aldehyde | (E)-N'-(Arylmethylene)-3-(4-bromo-3-methoxyphenyl)acrylohydrazide | Hydrazone (Schiff Base type) |
Introduction of Phosphonoalkyl Side Chains for Enzyme Inhibitor Development
Targeted chemical modifications of the this compound scaffold are employed to design potent enzyme inhibitors. The introduction of phosphonate (B1237965) and phosphinate groups is a key strategy, as these functionalities can mimic the transition state of substrate hydrolysis in metalloenzymes. doi.org Specifically, cinnamate (B1238496) derivatives bearing phosphonoalkyl side chains have been identified as highly effective inhibitors of bacterial ureases, which are nickel-dependent hydrolases. doi.org
A validated synthetic route to these inhibitors uses Morita-Baylis-Hillman adducts as key intermediates. doi.org The synthesis begins with the conversion of a suitable aldehyde to a Morita-Baylis-Hillman bromide. This intermediate then undergoes palladium-catalyzed transformations to introduce a terminal alkenyl fragment via Stille coupling. The crucial carbon-phosphorus bond is subsequently formed through a tandem process involving the addition of a phosphorus nucleophile followed by oxidation, yielding the desired phosphonoalkyl side chain. doi.org
This methodology allows for the synthesis of an extended series of compounds where the length of the phosphonoalkyl chain can be varied (e.g., 3-phosphonopropyl and 4-phosphonobutyl). doi.org Research has shown that the molecular distance between the phosphonic acid group and the core cinnamate double bond is critical for inhibitory activity, suggesting a mixed mode of action involving both chelation of the active site nickel ions and Michael addition of a key cysteine residue. doi.org A derivative synthesized through this approach was identified as a submicromolar inhibitor of Sporosarcina pasteurii urease. doi.org
Targeted Modifications for Mesomorphic Properties in Liquid Crystal Research
Cinnamic acid and its derivatives are well-established building blocks (mesogens) for thermotropic liquid crystals due to their rigid, rod-like molecular shape, which promotes the formation of ordered fluid phases. tandfonline.commdpi.com The this compound core can be chemically modified to create novel liquid crystalline materials with specific mesomorphic properties.
The primary modification strategy involves the esterification of the carboxylic acid group with other molecules that possess features conducive to liquid crystallinity, such as a flexible alkyl or alkoxy chain and often another rigid unit like cholesterol or a biphenyl (B1667301) system. tandfonline.comjournalcra.com The presence of the double bond in the cinnamate structure enhances the thermal stability of the resulting mesophase. tandfonline.com
The nature and length of the terminal flexible chains are critical factors that dictate the type of liquid crystal phase (e.g., nematic, smectic, or cholesteric) and the temperature range over which these phases are stable. mdpi.comresearchgate.net
Nematic Phase: Characterized by long-range orientational order, often described with a thread-like schlieren texture under polarized optical microscopy. mdpi.com Cinnamic acid derivatives with shorter terminal alkoxy chains (n < 9) tend to exhibit nematic behavior. mdpi.com
Smectic Phase: Possesses both orientational and some degree of positional order, forming layered structures. Derivatives with longer terminal chains (n > 9) often display smectic phases in addition to nematic phases at different temperatures. mdpi.com The thermal stability of smectic phases generally increases with the length of the terminal chain. researchgate.net
Cholesteric Phase (N):* A chiral nematic phase, often observed when cinnamic acid is linked to a chiral moiety like cholesterol. These materials can exhibit iridescent colors. tandfonline.comresearchgate.net
Research on azoester derivatives created from the esterification of 4-n-alkoxy-3-methoxy cinnamic acids demonstrated that all resulting homologues were mesogenic, exhibiting predominantly nematogenic behavior. journalcra.comresearchgate.net Similarly, linking cinnamic acid derivatives to a cholesterol core has been shown to produce compounds with stable cholesteric phases and, in some cases with longer flexible spacers, smectic A* phases. tandfonline.com
Table 3: Structure-Property Relationships in Cinnamate-Based Liquid Crystals
| Core Structure | Linked Moiety Example | Key Structural Feature | Resulting Mesophase Behavior |
|---|---|---|---|
| 4-Alkoxycinnamic acid mdpi.com | Simple alkyl chain | Short chain (n<9) | Nematic |
| 4-Alkoxycinnamic acid mdpi.com | Simple alkyl chain | Long chain (n>9) | Smectic and Nematic |
| 4-Alkoxy-3-methoxy cinnamic acid journalcra.comresearchgate.net | 4-((4-bromophenyl)diazenyl)-2-methylphenol | Azo-ester linkage | Nematic, with some smectic phases |
| Cinnamic acid derivative tandfonline.comresearchgate.net | Cholesterol | Chiral sterol core | Cholesteric (N), sometimes Smectic A |
Advanced Spectroscopic and Structural Elucidation in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Bromo-3-methoxycinnamic acid, providing insights into the chemical environment of each proton and carbon atom.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The aromatic protons typically appear as multiplets or distinct doublets and singlets in the region of δ 7.0-8.0 ppm. The vinylic protons of the acrylic acid moiety are observed as doublets, a consequence of their coupling to each other, with characteristic chemical shifts reflecting their trans relationship. The methoxy group protons present as a sharp singlet, usually around δ 3.9 ppm.
Carbon-¹³ (¹³C) NMR spectroscopy provides complementary information, identifying each unique carbon atom in the molecule. udel.edu The carbonyl carbon of the carboxylic acid is typically found in the δ 167-170 ppm range. rsc.org The aromatic and vinylic carbons resonate in the δ 110-150 ppm region, with their specific shifts influenced by the bromo and methoxy substituents. libretexts.org The methoxy carbon itself appears at approximately δ 56 ppm. The number of distinct peaks in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the structure. udel.edu
Detailed analysis of chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's covalent framework.
Interactive Data Table: Typical NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | ~12-13 (broad s) | ~167-170 |
| Vinylic CH (α to COOH) | ~6.4 (d) | ~115-120 |
| Vinylic CH (β to COOH) | ~7.6 (d) | ~140-145 |
| Aromatic CH | ~7.0-7.8 (m) | ~110-135 |
| Methoxy (OCH₃) | ~3.9 (s) | ~56 |
| Aromatic C-Br | N/A | ~110-115 |
| Aromatic C-OCH₃ | N/A | ~155-160 |
| Aromatic C (ipso to acrylic) | N/A | ~125-130 |
Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. Actual chemical shifts can vary based on the solvent and experimental conditions.
To further confirm the structural assignments and resolve any ambiguities, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the coupled vinylic protons and adjacent aromatic protons, helping to trace the connectivity through the molecule's backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the methoxy proton signal will correlate with the methoxy carbon signal, and each aromatic proton signal will correlate with its attached carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This technique is invaluable for piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the aromatic carbon at position 3, confirming the position of the methoxy group. Similarly, the vinylic protons would show correlations to the carbonyl carbon and the ipso-aromatic carbon, establishing the link between the acrylic acid side chain and the substituted phenyl ring. researchgate.net
Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the molecular structure of this compound. researchgate.netnih.gov
The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, irrespective of whether they are connected through bonds. wikipedia.org In NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). wikipedia.org
For this compound, NOE studies can provide insights into its preferred conformation. For example, an NOE correlation between the methoxy protons and the aromatic proton at position 2 would confirm that the methoxy group is oriented in a way that brings these protons into close proximity. Similarly, NOE can help to confirm the trans configuration of the double bond by observing correlations between the vinylic protons and the aromatic protons on the ring, which would be sterically favored in this arrangement. These studies are crucial for understanding the three-dimensional shape and conformational flexibility of the molecule in solution. mdpi.comgla.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula.
For this compound (C₁₀H₉BrO₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. nih.gov
The experimentally determined mass is then compared to the theoretical mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.govnih.gov For instance, the presence of bromine is confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present and providing a unique "molecular fingerprint."
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are observed. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carbonyl group appears as a strong, sharp peak around 1680-1700 cm⁻¹. akjournals.com The C=C stretching of the vinyl group and the aromatic ring are found in the 1600-1640 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. akjournals.com The C-O stretching of the methoxy group and the carboxylic acid will show bands in the 1200-1300 cm⁻¹ range. akjournals.com
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of all key functional groups. nih.govresearchgate.net
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Weak |
| Carbonyl (C=O) | Stretching | 1680-1700 (strong) | 1680-1700 (medium) |
| Alkene (C=C) | Stretching | 1620-1640 (medium) | 1620-1640 (strong) |
| Aromatic Ring (C=C) | Stretching | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
| Methoxy (C-O) | Stretching | 1200-1300 (strong) | 1200-1300 (medium) |
| C-Br | Stretching | 500-600 (medium) | 500-600 (strong) |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique can provide definitive information on bond lengths, bond angles, and torsional angles of this compound.
A successful single-crystal X-ray diffraction analysis would reveal the planarity of the cinnamic acid moiety and the orientation of the methoxy and bromo substituents relative to the phenyl ring. Crucially, it elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, one would expect to observe hydrogen bonding between the carboxylic acid groups of adjacent molecules, typically forming centrosymmetric dimers.
Furthermore, other non-covalent interactions, such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, and C-H···O interactions, could be identified. researchgate.net These interactions are fundamental to understanding the solid-state properties of the compound and can influence its physical characteristics, such as melting point and solubility.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives or Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful analytical technique employed in stereochemistry to investigate the structure of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chromophore, a light-absorbing group within the molecule. nih.govull.es This differential absorption, known as the Cotton effect, provides valuable information about the absolute configuration and conformation of molecules in solution. ull.esquick.cz The technique is particularly sensitive, often requiring only microgram quantities of a sample, provided a suitable chromophore with an absorption band above 200 nm is present or can be introduced chemically. nih.gov
While direct CD spectroscopic studies on chiral derivatives of this compound are not extensively detailed in the surveyed literature, the principles of CD spectroscopy, particularly the exciton (B1674681) chirality method, are highly relevant for such compounds. The structural motifs within this compound, namely the substituted cinnamate (B1238496), are well-established chromophores for use in CD spectroscopy. ull.esnih.gov
The exciton chirality method is a non-empirical approach that allows for the determination of the absolute configuration of molecules containing two or more interacting chromophores. ull.es The CD spectrum in this case, known as a split CD or a CD couplet, arises from the through-space interaction of the electric transition dipole moments of the chromophores. The sign of the Cotton effects in the couplet is directly related to the chirality (i.e., the dihedral angle) between the interacting chromophores. ull.es
In the context of derivatized cinnamic acids, researchers have successfully used the 4-methoxycinnamate group (λmax ~311 nm) in conjunction with other chromophores, such as the 4-bromobenzoate (B14158574) group (λmax ~245 nm), to determine the absolute stereochemistry of complex molecules like oligosaccharides. nih.gov In these studies, hydroxyl groups of a chiral scaffold (e.g., a sugar) are converted into 4-methoxycinnamate and 4-bromobenzoate esters. The spatial interaction between these two chromophores, dictated by the stereochemistry of the scaffold, generates a predictable and interpretable CD couplet. ull.esnih.gov Excellent CD coupling has been observed between the p-bromobenzoate and the p-methoxy-cinnamate chromophores, making them a powerful pair for structural elucidation. ull.es
Given that this compound contains both a bromine substituent and a methoxy-cinnamate system, it is a prime candidate for application in the exciton chirality method. If this acid were used to derivatize a chiral molecule (for instance, by forming an ester with a chiral alcohol), the resulting molecule would contain the necessary interacting chromophores to apply this method for conformational or configurational analysis.
Furthermore, advanced techniques such as Fluorescence Detected Circular Dichroism (FDCD) have been explored for chromophores like 4-methoxycinnamate. columbia.educolumbia.edu FDCD combines the structural sensitivity of CD with the high sensitivity of fluorescence spectroscopy. columbia.edu However, the application of FDCD can be complex, as factors like fluorescence polarization can introduce artifacts, and the agreement between FDCD and conventional CD spectra for chromophores like 4-methoxycinnamate has been noted to be imperfect under certain conditions. columbia.edu
The table below summarizes the properties of chromophores relevant to the potential CD analysis of this compound derivatives, as established in studies on other chiral molecules.
Table 1: Properties of Chromophores Used in Exciton-Coupled Circular Dichroism
| Chromophore Group | Typical Maximum Absorption (λmax) | Application Note |
| 4-Bromobenzoate | ~245 nm | Frequently paired with cinnamates for bichromophoric analysis of chiral alcohols and amines. nih.gov |
| 4-Methoxycinnamate | ~311 nm | A red-shifted chromophore that provides excellent exciton coupling with benzoates for absolute configuration determination. ull.esnih.gov |
Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Methoxycinnamic Acid and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-3-methoxycinnamic acid and its analogs, DFT calculations can predict a variety of electronic and spectroscopic properties, offering a window into the molecule's reactivity and behavior.
Research on analogs such as trans-4-methoxycinnamic acid and 4-bromo-3-(methoxymethoxy) benzoic acid demonstrates the utility of DFT in this context. banglajol.inforsisinternational.orgrsisinternational.org By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can determine optimized molecular geometries and predict electronic properties. banglajol.inforesearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsisinternational.orgrsisinternational.orgresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For instance, DFT analysis of trans-4-methoxycinnamic acid revealed a HOMO-LUMO energy gap of 4.2885 eV, suggesting good stability. rsisinternational.orgrsisinternational.org Such calculations also allow for the determination of other chemical reactivity descriptors, which provide a more nuanced understanding of a molecule's potential for chemical reactions. banglajol.inforesearchgate.net Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which helps in the interpretation of experimental spectroscopic data and confirms the presence of characteristic functional groups. rsisinternational.orgresearchgate.net The influence of solvents on these properties can also be modeled using approaches like the Polarizable Continuum Model (PCM), providing insights into the molecule's behavior in different chemical environments. banglajol.inforesearchgate.net
Table 1: Predicted Electronic Properties of Cinnamic Acid Analogs using DFT
| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| trans-4-methoxycinnamic acid | B3LYP/6-311G(d,p) | -5.9160 | -1.6275 | 4.2885 |
Note: Data extracted from studies on cinnamic acid analogs. rsisinternational.orgrsisinternational.orgresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand, such as this compound, with a biological target, typically a protein receptor.
Studies on analogs like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and its derivatives have successfully employed molecular docking to predict their potential as therapeutic agents. nih.govfip.orgresearchgate.net For example, the anticancer activity of ferulic acid has been investigated by docking it against various breast cancer cell line (MCF-7) receptors. nih.gov The results of these simulations are often expressed in terms of binding energy, with lower values indicating a more stable and favorable interaction. fip.org
In one such study, ferulic acid was docked with the MCF-7 receptor 2IOG, yielding a favorable binding affinity energy of -6.96 kcal/mol. nih.gov This interaction was characterized by a combination of hydrophobic and polar hydrogen bonds. nih.gov Similarly, derivatives of ferulic acid have been docked against the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. fip.org The compound 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid showed a promising binding free energy of -8.81 kcal/mol with EGFR. fip.org These in silico predictions provide a strong rationale for the synthesis and experimental evaluation of these compounds as potential inhibitors of specific biological targets. fip.orgresearchgate.net
Table 2: Molecular Docking Results of Cinnamic Acid Analogs with Biological Targets
| Ligand | Target Receptor (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Ferulic acid | MCF-7 Receptor (2IOG) | -6.96 |
Note: Data extracted from in silico studies on ferulic acid and its derivatives. nih.govfip.org
Molecular Dynamics Simulations for Conformational Analysis and System Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. By simulating the behavior of a system over time, MD can provide detailed information about the conformational changes and stability of a ligand-receptor complex.
For the ferulic acid-2IOG complex, the MD simulation revealed an RMSF of 1.713 Å, indicating stable bonding. nih.gov The Rg value for this complex remained relatively constant, suggesting minimal conformational changes during the simulation. nih.gov Such findings from MD simulations provide greater confidence in the binding modes predicted by molecular docking and offer a dynamic picture of the ligand-target interaction. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.
Descriptor Calculation and Selection (Constitutional, Topological, Geometrical, Electronic)
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. Descriptors can be broadly categorized as:
Constitutional: Describing the basic composition of the molecule (e.g., molecular weight, atom counts).
Topological: Reflecting the connectivity of atoms in the molecule.
Geometrical: Describing the 3D arrangement of the atoms.
Electronic: Quantifying the electronic properties of the molecule (e.g., partial charges, dipole moment).
The selection of relevant descriptors is a crucial step in building a robust and predictive QSAR model.
Predictive Model Development for Biological Activities
Once a set of descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed to establish a correlation between the descriptors and the activity. Various statistical methods can be employed for this purpose, including multiple linear regression, partial least squares, and machine learning algorithms.
For instance, a QSAR study on a diverse set of Bromodomain-4 (BRD-4) inhibitors successfully identified key structural features associated with their inhibitory activity. nih.gov The developed model, which was validated according to OECD guidelines, demonstrated good predictive power. nih.gov Such models can be used to screen virtual libraries of compounds, including derivatives of this compound, to identify those with the highest predicted activity for a particular biological target. nih.gov The insights gained from the QSAR model can also guide the rational design of new, more potent analogs. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| trans-4-methoxycinnamic acid |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) |
Investigation of Biological Activities at the Cellular and Molecular Levels
Enzyme Inhibition Mechanism Studies
4-Bromo-3-methoxycinnamic acid belongs to the class of cinnamic acid derivatives, which are known to interact with a variety of enzymes. The inhibitory potential of these compounds is often attributed to their chemical structure, including the presence of a phenyl group, an α-β unsaturated carboxylic acid moiety, and various substitutions on the phenyl ring. ugm.ac.id
While direct studies on the urease inhibitory activity of this compound are not extensively documented, the broader class of cinnamic acid derivatives has been investigated for this property. The mechanism of urease inhibition by various compounds can involve interaction with the nickel ions in the enzyme's active site or interference with the catalytic process. researchgate.net The specific role of the bromo and methoxy (B1213986) substituents on the cinnamic acid scaffold in urease inhibition remains an area for further investigation.
Cinnamic acid and its derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. ugm.ac.idugm.ac.id The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of hydroxyl or methoxy groups can enhance the α-glucosidase inhibitory activity. nih.gov Specifically, p-methoxycinnamic acid has been shown to be a potent inhibitor of yeast α-glucosidase. nih.gov However, its effect on mammalian α-glucosidases may differ, suggesting that the source of the enzyme is a critical factor in determining the inhibitory potential of these compounds. nih.govtandfonline.com The substitution pattern of this compound, with both a bromo and a methoxy group, suggests a potential for interaction with α-glucosidase, though specific inhibitory concentrations and the precise mechanism (competitive, non-competitive, or mixed) would require empirical determination. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected Cinnamic Acid Derivatives
| Compound | Source of α-Glucosidase | Inhibition Type | IC50 Value |
| p-Methoxycinnamic acid | Yeast | Non-competitive | Potent |
| p-Methoxycinnamic acid ethyl ester | Yeast | Competitive | Potent |
| Caffeic acid | Rat Intestinal | Mixed | 0.74 ± 0.01 mM (maltase) |
| Ferulic acid | Rat Intestinal | Mixed | 0.79 ± 0.04 mM (maltase) |
| Isoferulic acid | Rat Intestinal | Mixed | 0.76 ± 0.03 mM (maltase) |
Note: This table is based on data for related cinnamic acid derivatives and is intended to provide context for the potential activity of this compound.
Cinnamic acid derivatives have demonstrated the ability to inhibit enzymes involved in the detoxification of aromatic compounds in fungi, such as benzoate (B1203000) 4-hydroxylase (CYP53). nih.govresearchgate.net This inhibition is a key mechanism behind the antifungal activity of these compounds. nih.gov The interaction of cinnamic acid derivatives with the active site of cytochrome P450 enzymes like CYP53A15 has been studied to elucidate the mechanism of action. nih.gov The presence of substituents on the cinnamic acid structure plays a crucial role in determining the inhibitory potency against these enzymes. nih.gov
The effects of cinnamic acid and its derivatives extend to the regulation of key enzymes in hepatic glucose homeostasis, including those involved in glycolysis and gluconeogenesis. mdpi.com For instance, certain derivatives can influence the activity and mRNA levels of glucokinase. mdpi.com While direct evidence for the modulation of hexokinase, glucokinase, or phosphofructokinase by this compound is limited, the known interactions of related compounds with metabolic pathways suggest this as a plausible area of biological activity. mdpi.com
Cinnamic acid derivatives have emerged as a promising scaffold for the development of acetylcholinesterase (AChE) inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The inhibitory activity is dependent on the structural features of the cinnamic acid hybrid. nih.gov For example, compounds with a methoxy substitution at the para-position of the cinnamic acid have shown increased efficacy. nih.gov Kinetic studies of some cinnamic acid-tryptamine hybrids have revealed a mixed-type inhibition, suggesting interaction with both the peripheral anionic site and the choline (B1196258) binding site of the enzyme. nih.gov
Antimicrobial Mechanisms of Action (Cellular Insights)
Research into the antimicrobial properties of compounds structurally related to this compound has provided insights into their mechanisms of action. A study on various natural compounds and their analogues against Staphylococcus aureus isolates included 3-hydroxy-4-methoxycinnamic acid, a close structural relative. nih.gov This research indicated that cinnamic acid derivatives can exert their antimicrobial and anti-biofilm effects through the modulation of gene expression. nih.gov
Specifically, treatment with 3-hydroxy-4-methoxycinnamic acid was found to significantly reduce the expression of the cna gene in S. aureus. nih.gov The cna gene encodes for the collagen adhesin, a surface protein that plays a role in the initial attachment of the bacteria to host tissues, a critical step in biofilm formation and infection. By downregulating the expression of this gene, the compound can interfere with the bacterium's ability to adhere and form biofilms. nih.gov
Table 2: Effect of a Cinnamic Acid Derivative on Gene Expression in Staphylococcus aureus
| Compound | Target Gene | Effect on Gene Expression |
| 3-hydroxy-4-methoxycinnamic acid | cna | Significantly reduced |
Note: This data is for a structurally similar compound and suggests a potential mechanism of action for this compound.
The antibacterial effects of such compounds are often attributed to their interaction with the cell membrane of the target microorganism, leading to increased permeability and disruption of cellular integrity. ceon.rsmdpi.com
Antibacterial Effects and Mechanisms against Specific Strains
No specific studies detailing the antibacterial effects and mechanisms of this compound against particular bacterial strains were identified. Research on related compounds, such as α-bromo-trans-cinnamaldehyde, has shown activity against Staphylococcus aureus by reducing the expression of biofilm-associated genes. nih.gov Additionally, p-methoxycinnamic acid has been tested against Escherichia coli. researchgate.net However, these findings pertain to different molecules and cannot be directly attributed to this compound.
Antifungal Activities and Proposed Mechanisms (e.g., fungal growth inhibition)
There is no available data in the search results concerning the antifungal properties or the proposed mechanisms of action for this compound. General antifungal mechanisms for the broader class of cinnamic acids have been explored, but specific activity for the 4-bromo substituted version has not been documented in the provided sources. nih.govdntb.gov.ua
Anti-mycobacterial Activity
Information regarding the anti-mycobacterial activity of this compound is not available in the provided search results. While general screening of compound libraries for activity against Mycobacterium species has been conducted, no specific results for this compound were found. nih.govmdpi.comfrontiersin.org
Modulation of Cellular Pathways and Signaling Networks
Protein Fibrillation Inhibition (e.g., α-synuclein)
No studies were identified that investigate the effect of this compound on the fibrillation of proteins such as α-synuclein. The field has explored various other small molecules for their potential to inhibit α-synuclein aggregation, but this specific compound has not been featured in the available research. researchgate.netnih.govnih.gov
Neurotrophic and Neurogenic Signaling Pathway Activation
There is no evidence from the search results to suggest that this compound activates neurotrophic or neurogenic signaling pathways. General discussions on neurotrophin signaling and the effects of other natural products exist, but data specific to this compound is absent. nih.govresearchgate.netnih.gov
Nrf2 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular defense against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In the presence of oxidative stress, the interaction between Nrf2 and Keap1 is disrupted, allowing Nrf2 to move into the nucleus. nih.govresearchgate.net Once in the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.gov
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. nih.gov This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. nih.govresearchgate.net The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. nih.gov
Cinnamic acid derivatives have been identified as potential QS inhibitors. For example, 4-methoxycinnamic acid (MCA) has been shown to inhibit the production of N-decanoyl-homoserine lactone (C10-HSL), a QS signaling molecule in Chromobacterium violaceum. sigmaaldrich.com This inhibition leads to a reduction in virulence factors such as violacein, hemolysin, and chitinase. sigmaaldrich.com Furthermore, MCA has been observed to suppress the expression of QS-related genes cviI and cviR. sigmaaldrich.com Another related compound, 4-hydroxycinnamic acid, has demonstrated anti-quorum sensing and anti-biofilm activity against Streptococcus mutans. nih.gov Given these findings, it is plausible that this compound could also interfere with bacterial QS systems, although specific studies are required to confirm this.
| Compound | Organism | Effect | Reference |
|---|---|---|---|
| 4-methoxycinnamic acid (MCA) | Chromobacterium violaceum | Inhibited N-decanoyl-homoserine lactone (C10-HSL) levels and reduced production of violacein, hemolysin, and chitinase. Suppressed expression of cviI and cviR genes. | sigmaaldrich.com |
| 4-dimethylaminocinnamic acid (DCA) | Chromobacterium violaceum | Inhibited C10-HSL levels and reduced production of virulence factors. Suppressed expression of cviI and cviR genes. Enhanced susceptibility of biofilms to tobramycin. | sigmaaldrich.com |
| 4-hydroxycinnamic acid | Streptococcus mutans | Inhibited growth at a minimum inhibitory concentration (MIC) of 0.31 mg/mL and significantly inhibited biofilm formation. | nih.gov |
Protein-Ligand Interaction Studies
The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the blood, and the binding of drugs to these proteins can significantly affect their availability and half-life. nih.gov BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, is an epigenetic reader that plays a crucial role in the regulation of gene transcription and is a target in cancer therapy. nih.gov
Direct studies on the interaction of this compound with serum albumins or BRD4 have not been reported. However, studies on related structures provide some insights. For instance, the addition of bromine atoms to a diphenyl ether scaffold has been shown to enhance its binding affinity to HSA by nearly nine-fold. nih.gov This suggests that the bromo-substitution in this compound could contribute to a strong interaction with serum albumins.
BRD4 interacts with acetylated lysine (B10760008) residues on histones through its bromodomains, which are characterized by a hydrophobic binding pocket. nih.gov While there is no specific data on the binding of cinnamic acid derivatives to BRD4, the general structural features required for BRD4 inhibition involve a moiety that can occupy this hydrophobic pocket and interact with key residues. mdpi.com
Phytotoxic Mechanisms and Allelopathic Roles in Plant-Plant Interactions
Phytotoxicity is the ability of a compound to be toxic to plants, and allelopathy refers to the chemical inhibition of one plant by another. nih.gov Phenolic compounds, including cinnamic acid derivatives, are well-known allelochemicals that can affect plant growth and development. nih.gov
Research on the phytotoxic effects of dibrominated cinnamic acid derivatives has been conducted. A study investigating the impact of 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl) propanoic acid, a compound structurally related to this compound, on Phaseolus vulgaris (common bean) found it to have a low phytotoxic potential, with some evidence of growth stimulation in the roots. e-repository.org In contrast, other brominated cinnamic acid derivatives in the same study showed significant phytotoxicity, indicating that the substitution pattern on the phenyl ring is a critical determinant of activity. e-repository.org For example, 2,3-dibromo-3-(3-bromophenyl) propanoic acid exhibited the highest toxicity. e-repository.org Some of these compounds were also found to inhibit the biosynthesis of polyphenols in the seedlings. e-repository.org
| Compound | Effect on Phaseolus vulgaris | Reference |
|---|---|---|
| 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl) propanoic acid | Low phytotoxic potential, slight stimulation in root growth. | e-repository.org |
| 2,3-dibromo-3-(3-bromophenyl) propanoic acid | Highest phytotoxic potential, inhibited seedling and root length. | e-repository.org |
| 2,3-dibromo-3-(3,4-dimethoxyphenyl) propanoic acid | Strongly inhibited the formation of root hairs. | e-repository.org |
| 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid | Exhibited genotoxic effects in the Triticum test. | researchgate.net |
Antioxidant Activity and Radical Scavenging Mechanisms
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. mdpi.com The antioxidant activity of hydroxycinnamic acids is well-documented and is influenced by their chemical structure. nih.gov The key structural features for antioxidant activity include the number and position of hydroxyl groups on the aromatic ring and the presence of the unsaturated side chain. nih.goveurekaselect.com
The radical scavenging activity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com The antioxidant mechanism primarily involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov The presence of electron-donating groups, such as methoxy groups, on the aromatic ring can enhance this activity. pan.olsztyn.pl
While specific antioxidant data for this compound is not available, the structure-activity relationships of related compounds suggest it would possess antioxidant properties. The methoxy group at the 3-position would be expected to contribute to its radical scavenging ability. The effect of the bromine at the 4-position is less predictable without experimental data, as halogens can have complex electronic effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Correlating Substituent Effects on Biological Activity
The biological efficacy of cinnamic acid derivatives is significantly influenced by the nature, position, and number of substituents on the phenyl ring. nih.govresearchgate.net Modifications to the core structure, including the phenyl ring, alkene group, and carboxylic acid functional group, can either enhance or diminish the compound's biological activity. nih.gov
Impact of Halogenation (e.g., Bromine Position and Number) on Activity
Halogenation of the phenyl ring is a key strategy for modulating the bioactivity of cinnamic acid derivatives. The type of halogen, its position, and the number of substituents can significantly affect the compound's efficacy. mdpi.com For instance, in a study on antitubercular activity, a chloro-substituted compound with the halogen at the para-position (IC₅₀ = 4.54 µg/mL) was found to be more active than its ortho-substituted counterpart (IC₅₀ = 9.91 µg/mL), indicating that the para-position is favorable for this specific activity. mdpi.com
The introduction of a bromine atom, as seen in 4-Bromo-3-methoxycinnamic acid, is generally associated with an enhancement of antimicrobial properties. researchgate.net Research has confirmed that bromination can lead to an increase in both antibacterial and antifungal activities. researchgate.net This is a recognized strategy in drug design, where halogenation is used to improve the pharmacokinetic and pharmacodynamic profiles of molecules. Specifically, the presence of an electron-withdrawing group, such as bromine, on the phenyl ring has been shown to enhance the antifungal activity of cinnamic acid derivatives. nih.gov
| Compound/Substituent | Position | Biological Activity | Finding |
| Chloro-substituent | para | Antitubercular | More active than ortho-substituted isomer. mdpi.com |
| Chloro-substituent | ortho | Antitubercular | Less active than para-substituted isomer. mdpi.com |
| Bromine | General | Antimicrobial | Bromination tends to enhance antimicrobial activity. researchgate.net |
| Electron-withdrawing group | Phenyl Ring | Antifungal | Enhances antifungal activity. nih.gov |
Influence of Methoxy (B1213986) Group Position and Number
The position and number of methoxy groups on the phenyl ring are critical determinants of the biological activity of cinnamic acid derivatives. nih.gov For example, the presence of methoxy groups at the 3 and 4 positions has been shown to increase the inhibitory activity against certain enzymes. nih.gov
In the context of α-glucosidase inhibition, a key target in diabetes management, the methoxy group's position is crucial. It has been observed that a methoxy group at the para-position results in higher inhibitory activity compared to a hydroxyl group at the same position. nih.govmdpi.com Specifically, p-methoxycinnamic acid demonstrates significantly higher potency against yeast α-glucosidase than its hydroxyl counterpart. nih.gov Furthermore, research on insulin (B600854) secretion has identified that p-methoxy and m-hydroxy substitutions on the cinnamic acid structure are crucial for effective insulin-releasing properties. mdpi.comresearchgate.net
The degree of methoxylation also plays a role. Studies on soybean lipoxygenase inhibition have implicated 4-methoxy and 3,4-dimethoxy cinnamic derivatives as effective inhibitors, whereas a 3,4,5-trimethoxy substitution leads to a decrease in inhibitory activity. mdpi.com
| Methoxy Group Position/Number | Target/Activity | Finding |
| 3 and 4 positions | Enzyme Inhibition | Increased inhibitory activity. nih.gov |
| para-position | α-glucosidase Inhibition | Higher potency than a hydroxyl group at the same position. nih.govmdpi.com |
| para-methoxy, meta-hydroxy | Insulin Secretion | Crucial substituents for effective insulin release. mdpi.comresearchgate.net |
| 3,4-dimethoxy | Soybean Lipoxygenase | Implicated in inhibition. mdpi.com |
| 3,4,5-trimethoxy | Soybean Lipoxygenase | Diminished inhibitory activity. mdpi.com |
Effects of Alkyl Chain Length in Ester Derivatives
For cinnamic acid ester derivatives, the biological activity is profoundly affected by the characteristics of the alkyl group, including its chain length and degree of branching. researchgate.net Research on the acaricidal activity of cinnamic acid esters demonstrated that variations in the alkyl chain led to significant differences in potency. researchgate.net For instance, certain ester derivatives showed high efficacy, while steric hindrance near the ester group or the conversion of a carbonyl to a methylene (B1212753) group resulted in a notable decrease in activity. researchgate.net
Conversely, in the context of antibacterial activity, long-chain alkyl ester derivatives of 4-chlorocinnamic acid showed no inhibitory effects against P. aeruginosa and S. aureus strains. nih.gov This suggests that while the alkyl chain is a key determinant of activity, its optimal length and structure are specific to the biological target.
| Derivative | Alkyl Chain Characteristic | Biological Activity | Finding |
| Cinnamic acid esters | Type, length, and branching | Acaricidal | Greatly affected biological activity. researchgate.net |
| Cinnamic acid esters | Steric hindrance near ester | Acaricidal | Decreased activity. researchgate.net |
| 4-Chlorocinnamic acid esters | Long-chain alkyl group | Antibacterial | Showed no inhibition against tested strains. nih.gov |
Role of Stereochemistry (e.g., Trans-Isomer) in Biological and Chemical Properties
Stereochemistry plays a pivotal role in the properties of cinnamic acid and its derivatives. The presence of a carbon-carbon double bond in the acrylic acid side chain allows for the existence of cis and trans geometric isomers. nih.govoup.com The trans-isomer is the most common and thermodynamically more stable form found in nature. nih.govoup.comresearchgate.net
While the trans-isomer is predominant, the cis-isomer can be formed through UV irradiation and exhibits distinct biological activities. oup.com For example, cis-cinnamic acid has demonstrated auxin-like activity in plants, promoting lateral root development at low concentrations. oup.com
Interestingly, the geometric configuration can dramatically influence potency against certain pathogens. Studies on Mycobacterium tuberculosis have shown that cis-cinnamic acid is significantly more potent than the trans-isomer. The minimum bactericidal concentration for the cis form was reported as 2.5 µg/mL, compared to 300 µg/mL for the trans form. researchgate.net This highlights the critical importance of stereochemistry in the interaction between the molecule and its biological target.
Identification of Key Pharmacophore Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For cinnamic acid derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.
The core structure, consisting of a phenyl ring, an alkene double bond, and a carboxylic acid group, provides a versatile scaffold for modification. nih.govresearchgate.net Specific features identified for particular activities include:
PTP1B Inhibition : The introduction of a hydroxyl group at the ortho- or para- position of the phenyl ring is a key requirement for the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov
Plant Growth Inhibition : For lettuce root growth inhibition, the essential features are the phenyl ring, the cis-configuration of the double bond, and the carboxylic acid group. nih.gov
General Bioactivity : The aromatic ring conjugated with the trans double bond (the cinnamoyl portion) is considered vital for many of the mechanistic and biological actions of this class of compounds. researchgate.net
Analysis of Molecular Descriptors for Activity Prediction
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds. researchgate.net
For cinnamic acid derivatives, various molecular descriptors have been employed to build predictive models. In one study, AlvaDesc and VolSurf molecular descriptors were used in a ligand-based virtual screening to identify potential inhibitors of Leishmania major DHFR-TS. mdpi.com This approach successfully classified compounds as active or inactive based on their calculated physicochemical properties. mdpi.com
Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into a molecule's reactivity. For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, descriptors such as ionization energy, hardness, and electrophilicity were calculated to predict its reactivity. researchgate.net Such computational analyses are invaluable for understanding the electronic aspects that govern molecular interactions and for guiding the design of new derivatives with enhanced activity.
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Techniques for Separation and Purity Assessment in Research (HPLC-MS, GC-MS, TLC)
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components within a mixture. nih.gov For a compound like 4-Bromo-3-methoxycinnamic acid, several chromatographic methods are critical for ensuring its purity after synthesis and for its quantification in various matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a highly efficient technique for separating non-volatile compounds. nih.gov When coupled with mass spectrometry (MS), it becomes a powerful tool for both separation and definitive identification. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to ensure the carboxylic acid group remains protonated. researchgate.net
The separation is based on the compound's polarity. As the mobile phase passes through the column, compounds with higher polarity elute faster, while less polar compounds are retained longer by the stationary phase. The high performance of this technique allows for the separation of this compound from starting materials, byproducts, and degradation products with high resolution.
Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft method that typically keeps the molecule intact. researchgate.net The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing two key pieces of information: the molecular weight of the compound from the parent ion peak and structural information from the fragmentation pattern generated in tandem MS (MS/MS) experiments. This combination confirms the identity and assesses the purity of the compound with high specificity and sensitivity.
| Parameter | Expected Value/Observation |
|---|---|
| Stationary Phase | Octadecylsilane (C18) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Retention Time (t_R) | Dependent on exact conditions, but expected to be well-retained |
| Ionization Mode | Negative Ion ESI, [M-H]⁻ |
| Expected m/z of Parent Ion | 256.98/258.98 (due to bromine isotopes ⁷⁹Br/⁸¹Br) |
| Key MS/MS Fragments | Loss of CO₂ (m/z 212.9/214.9), loss of CH₃ (m/z 241.9/243.9) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. Due to the carboxylic acid group, this compound has low volatility and would require a derivatization step before GC analysis. A common procedure is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a long, thin capillary column (stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for identification. While predicted GC-MS data for the non-derivatized form of the related 4-methoxycinnamic acid exists, experimental analysis would necessitate derivatization for reliable results.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. libretexts.orgchemistryhall.com A TLC plate consists of a stationary phase, typically silica (B1680970) gel or alumina, coated onto a backing of glass or plastic. libretexts.orgumich.edu
A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). wisc.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. wisc.edu More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds are carried further by the mobile phase. wisc.edu The position of the spots can be visualized, often using a UV lamp if the compounds are UV-active, as cinnamic acid derivatives are. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. umich.edu
| Mobile Phase (Solvent System) | Relative Polarity | Expected Retention Factor (Rf) | Observation |
|---|---|---|---|
| 100% Hexane | Nonpolar | ~0.0 | Compound remains at the baseline due to high polarity. |
| 70:30 Hexane:Ethyl Acetate (B1210297) | Medium Polarity | ~0.4 - 0.6 | Ideal for separation; compound moves up the plate. |
| 100% Ethyl Acetate | Polar | ~0.8 - 0.9 | Compound moves close to the solvent front. |
High-Throughput Screening Methodologies (e.g., NMR-based Fragment-Based Lead Discovery)
High-Throughput Screening (HTS) encompasses automated methods to rapidly test thousands to millions of chemical compounds for a specific biological activity. drugdiscoverychemistry.com This approach is a cornerstone of modern drug discovery. A prominent and increasingly popular HTS strategy is Fragment-Based Lead Discovery (FBLD). drugdiscoverychemistry.com
FBLD involves screening libraries of small, low-molecular-weight compounds, or "fragments," against a biological target. nih.govyoutube.com These fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of no more than 3. youtube.com Hits from these screens are often weak binders (in the micromolar to millimolar range) but are highly efficient in their binding relative to their small size. nih.gov The structural information from these initial hits is then used to grow, link, or merge fragments into more potent, lead-like molecules. youtube.com
With a molecular weight of approximately 257 g/mol and a structure containing hydrogen bond donors and acceptors, this compound is an ideal candidate for inclusion in a fragment library.
NMR-based Fragment-Based Lead Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for FBLD because it can detect the weak binding interactions characteristic of fragments. nih.gov Protein-observed NMR methods are commonly used, where a solution of an isotope-labeled (¹⁵N or ¹³C) target protein is analyzed. nih.gov A 2D ¹H-¹⁵N HSQC spectrum produces a unique peak for each amino acid residue in the protein. nih.gov When a fragment binds to the protein, it perturbs the chemical environment of the nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift or broaden. nih.govnih.gov By monitoring these changes upon the addition of fragments (often screened in cocktails), researchers can identify binders, determine their binding location on the protein surface, and even calculate dissociation constants. nih.govmonash.edu This structural information is invaluable for the subsequent optimization of the fragment hit into a potent lead compound.
| Property | Value | "Rule of Three" Compliance |
|---|---|---|
| Molecular Weight | ~257.08 g/mol | Yes (< 300) |
| Hydrogen Bond Donors | 1 (from -COOH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -OCH₃) | Yes (≤ 3) |
| Calculated logP | ~2.5-3.0 (Estimated) | Yes (≤ 3) |
Biosensor Development for Detection and Interaction Studies
A biosensor is an analytical device that combines a biological component (bioreceptor) with a physicochemical detector (transducer) to detect a chemical substance. The development of biosensors for specific molecules like this compound could enable real-time monitoring of its concentration or its interaction with biological targets.
Research has shown that biosensors can be successfully developed for various cinnamic acid derivatives. nih.govsinoshiny.com A common approach for phenolic compounds involves using enzymes like laccase or tyrosinase as the bioreceptor. nih.gov These enzymes can oxidize the phenolic hydroxyl group (if present) or other moieties on the aromatic ring, generating an electrical current that can be measured by an electrochemical transducer. The magnitude of the signal is proportional to the concentration of the analyte. nih.gov
For this compound, an enzyme-based biosensor could potentially work by interacting with the cinnamic acid backbone or the substituted phenyl ring. Alternatively, a whole-cell biosensor could be engineered. This involves using a microorganism that contains a specific transcription factor that recognizes and binds to aromatic carboxylic acids. acs.org Binding of the target molecule to the transcription factor would then trigger the expression of a reporter gene (e.g., producing a fluorescent or luminescent protein), which provides a measurable output signal. acs.org Such a biosensor could be used in high-throughput screens to discover enzymes that can act on or synthesize this specific compound.
| Biosensor Type | Bioreceptor | Transducer | Principle of Detection |
|---|---|---|---|
| Enzymatic Biosensor | Laccase/Tyrosinase/Peroxidase | Electrochemical (Amperometric) | Measures current from the enzymatic oxidation of the analyte. |
| Whole-Cell Biosensor | Engineered Transcription Factor | Optical (Fluorescence/Luminescence) | Analyte binding activates a reporter gene, producing a light signal. |
| Affinity Biosensor | Specific Antibody or Aptamer | Optical (SPR) or Piezoelectric | Measures the change in mass or refractive index upon binding of the analyte. |
Potential Applications As a Research Tool or Chemical Scaffold
Development as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them. While there is no direct evidence of 4-Bromo-3-methoxycinnamic acid being developed as a chemical probe, its structure contains key features that are valuable in probe design. The bromo- and methoxy-substituted phenyl ring can participate in various interactions with biological targets. The development of chemical probes is a critical area of research for understanding disease mechanisms and validating new drug targets.
General strategies in this field often involve creating libraries of related compounds to screen for activity against a specific biological target. The cinnamic acid backbone is a "privileged structure" in medicinal chemistry, meaning it is often found in molecules with diverse biological activities. By modifying the core structure of this compound, researchers could potentially develop probes to investigate specific enzymes or receptors.
Utilization as a Synthetic Building Block for Complex Molecules
In organic synthesis, "building blocks" are relatively simple molecules that can be combined to construct larger, more complex structures. Cinnamic acids and their derivatives are widely used as such building blocks due to the reactivity of the carboxylic acid and the alkene functional groups.
The presence of the bromine atom on this compound is particularly significant. Halogens like bromine are extremely useful in synthetic chemistry as they can be easily replaced or used as a handle to form new carbon-carbon bonds through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows chemists to attach other molecular fragments to the phenyl ring, enabling the construction of intricate molecular architectures. For instance, a similar but distinct compound, (E)-4-Bromo-3-methoxybut-3-en-2-one, has been synthesized and used as a key fragment in the total synthesis of complex marine natural products like oscillariolide and phormidolides. This highlights the potential of bromo-methoxy substituted structures as valuable intermediates in the synthesis of biologically active compounds.
Design of Novel Lead Compounds for Biological Research
A "lead compound" in drug discovery is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The cinnamic acid scaffold is a frequent starting point for the design of new therapeutic agents due to its prevalence in natural products with known medicinal properties.
Derivatives of cinnamic acid have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The specific substituents on the phenyl ring play a crucial role in determining the compound's biological activity and selectivity.
Once a lead compound is identified, the process of "scaffold optimization" begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, optimization could involve:
Modifying the carboxylic acid: Converting it to an ester, amide, or other functional group can significantly alter its biological activity and ability to cross cell membranes. For example, research on 3,4,5-trimethoxycinnamic acid (TMCA) has shown that its ester and amide derivatives possess a wide range of pharmacological functions.
Altering the substituents: Replacing the bromine or methoxy (B1213986) group with other atoms or functional groups can fine-tune the molecule's interaction with its biological target. The introduction of a halogen is a known strategy to increase antibacterial activity in some molecular families.
Exploring stereochemistry: The geometry of the double bond (E/Z isomerism) can also be critical for biological activity.
An example of this process can be seen in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), where derivatives based on a 4-bromo-benzamide structure were designed and synthesized to create promising lead compounds for cancer therapy.
Role in Material Science Research (e.g., Liquid Crystals and Photo-stabilizers)
The applications of cinnamic acid derivatives extend beyond biology into the realm of material science. The rigid, rod-like structure of many cinnamic acid derivatives makes them suitable candidates for the development of liquid crystals.
Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Compounds that form liquid crystalline phases often have elongated and rigid molecular shapes. While this compound itself has not been reported as a liquid crystal, related molecules like 4-methoxycinnamic acid have been used to create hydrogen-bonded liquid crystal binary mixtures. These materials exhibit different liquid crystalline phases (e.g., nematic, smectic) depending on temperature. The specific substituents on the phenyl ring influence the thermal properties and the type of phase formed. The bromo- and methoxy- groups on this compound would be expected to significantly influence its potential liquid crystalline behavior by altering its polarity and molecular packing in the solid and liquid-crystalline states.
Future Research Directions and Unaddressed Scientific Questions
Exploration of Undiscovered Biological Targets and Mechanisms
While derivatives of cinnamic acid are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, the specific biological targets of 4-Bromo-3-methoxycinnamic acid remain largely uncharted territory. mdpi.comresearchgate.net Future research must prioritize the identification of novel molecular targets and the mechanisms through which this compound exerts its effects.
A primary avenue of investigation involves screening for interactions with proteins implicated in diseases where other cinnamic acid derivatives have shown promise. For instance, given the recognized anticancer effects of similar compounds, which can trigger apoptotic pathways, future studies could explore undiscovered targets within cancer cell dynamics. researchgate.netresearchgate.net Techniques such as affinity-based chemical proteomics could be employed to isolate and identify specific binding partners from cell lysates. springernature.com Furthermore, investigating its potential as an inhibitor for enzymes like lipoxygenase or its role in modulating pathways related to metabolic health, such as glucose uptake and insulin (B600854) sensitivity, could reveal new therapeutic applications. mdpi.commdpi.com The structural modifications on the cinnamic acid core, specifically the bromo and methoxy (B1213986) groups, likely play a crucial role in determining its binding affinity and efficacy, making it a promising candidate for discovering more selective and potent therapeutic agents. nih.gov
Development of Novel and Sustainable Synthetic Routes
The advancement of this compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient, scalable, and environmentally friendly synthetic methods. While general strategies for creating cinnamic acid derivatives exist, future research should focus on routes tailored to this specific compound that prioritize sustainability. nih.gov
Recent progress in "green chemistry" offers a roadmap for this endeavor. researchgate.net This includes the use of less toxic reagents and green solvents like ethyl acetate (B1210297) and acetone. researchgate.net Exploring photocatalysis, which utilizes light as a renewable energy source, presents another sustainable alternative for key reaction steps like amidation. nih.govbeilstein-journals.org Furthermore, the development and application of novel catalysts, such as palladium N-heterocyclic carbenes, could lead to more efficient Mizoroki-Heck cross-coupling reactions, a common method for synthesizing cinnamic acids. ajol.info Metal-free catalysis is another emerging area that could reduce reliance on precious and often toxic transition metals. beilstein-journals.org The ultimate goal is to create synthetic protocols that are not only high-yielding but also minimize waste and environmental impact, a critical step for any compound intended for broader application. researchgate.net
Advanced Computational Modeling for Precise Prediction of Interactions
Computational modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to predict how a compound will behave at a molecular level. researchgate.net For this compound, advanced computational approaches can accelerate the discovery of its biological targets and refine its structure for optimal activity.
Future research should move beyond simple molecular docking to more sophisticated techniques like molecular dynamics simulations. researchgate.netscielo.br These simulations can provide detailed insights into the conformational changes that occur when the compound binds to a protein, offering a more dynamic and accurate picture of the interaction. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of new, hypothetical derivatives of this compound, guiding synthetic efforts toward compounds with enhanced potency and specificity. researchgate.net By using a suite of in silico tools, researchers can screen virtual libraries of biological targets to identify those with the highest predicted binding affinity, thereby prioritizing experimental validation and streamlining the discovery process. researchgate.netnih.govnih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding
To fully grasp the biological impact of this compound, research must evolve from a single-target focus to a holistic, systems-level perspective. frontiersin.org Systems biology, which integrates various "omics" data, provides a framework for understanding the complex network of interactions that occur when a compound is introduced into a biological system. nih.gov
Table 1: Future Research Directions for this compound
| Research Area | Methodologies | Expected Outcomes |
|---|---|---|
| 10.1. Exploration of Undiscovered Biological Targets | Affinity-based chemical proteomics, high-throughput screening, enzymatic assays. | Identification of novel protein binding partners and enzymatic targets, leading to new therapeutic applications. |
| 10.2. Development of Novel and Sustainable Synthetic Routes | Green chemistry principles, photocatalysis, development of novel metal-free or advanced metal catalysts. | Efficient, scalable, cost-effective, and environmentally friendly methods for producing the compound. |
| 10.3. Advanced Computational Modeling | Molecular dynamics simulations, QSAR modeling, virtual screening of target libraries. | Precise prediction of protein-ligand interactions, optimized compound design, and accelerated target identification. |
| 10.4. Integration with Systems Biology | Multi-omics integration (genomics, transcriptomics, proteomics, metabolomics), network analysis. | A holistic understanding of the compound's effect on cellular pathways and biological systems. |
Q & A
Q. Q1. What are the optimal conditions for regioselective synthesis of 4-Bromo-3-methoxycinnamic acid to minimize byproducts?
Methodological Answer: Regioselective bromination can be achieved using controlled stoichiometry of bromine (Br₂) in acetic acid under reflux, as demonstrated for analogous brominated phenylacetic acids. Key steps include:
- Maintaining reaction temperatures between 60–70°C to avoid over-bromination.
- Monitoring reaction progress via TLC or HPLC to terminate at the monobrominated stage.
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound .
Basic Research: Structural Characterization
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and trans-cinnamic acid protons (J = 16 Hz for α,β-unsaturated system).
- ¹³C NMR: Confirm bromine’s deshielding effect on the aromatic ring (C-Br typically δ 110–120 ppm).
- FT-IR: Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Br vibration (~550–650 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 257.08 for C₁₀H₉BrO₃) .
Advanced Research: Electronic Effects on Reactivity
Q. Q3. How do the electron-withdrawing bromine and electron-donating methoxy groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Computational Analysis: Density Functional Theory (DFT) studies on similar brominated aromatics show that bromine’s electron-withdrawing nature activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks.
- Experimental Validation:
Advanced Research: Data Contradictions in Physicochemical Properties
Q. Q4. How can researchers resolve discrepancies in reported melting points (e.g., 195–223°C) for brominated cinnamic acid derivatives?
Methodological Answer:
- Purity Assessment: Use DSC (Differential Scanning Calorimetry) to compare melting ranges of synthesized batches versus commercial standards.
- Crystallography: Single-crystal X-ray diffraction can confirm polymorphism or hydration states affecting melting points.
- Interlaboratory Reproducibility: Standardize solvent systems for recrystallization (e.g., anhydrous ethanol vs. aqueous ethanol) .
Advanced Research: Mechanistic Studies in Biological Systems
Q. Q5. What strategies are recommended for studying the interaction of this compound with biomolecules (e.g., enzymes or DNA)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Docking: Use software like AutoDock Vina to predict binding sites, leveraging DFT-derived electrostatic potential maps for ligand optimization.
- In Vitro Assays: Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, referencing protocols for structurally similar cinnamic acids .
Basic Research: Stability and Storage
Q. Q6. What are the best practices for long-term storage of this compound to prevent degradation?
Methodological Answer:
- Conditions: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C.
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation products.
- Additives: Use antioxidants (e.g., BHT at 0.01% w/v) in solution phases .
Advanced Research: Computational Modeling of Reactivity
Q. Q7. Which DFT parameters (e.g., HOMO-LUMO gaps, Fukui indices) best predict the chemical reactivity of this compound?
Methodological Answer:
- HOMO-LUMO Gap: A smaller gap (e.g., <4 eV) indicates higher reactivity, as seen in brominated benzoic acids.
- Fukui Indices: Identify nucleophilic (f⁻) and electrophilic (f⁺) sites; bromine typically acts as an electrophilic hotspot.
- Solvent Effects: Include PCM (Polarizable Continuum Model) in calculations to simulate aqueous or organic environments .
Advanced Research: Synthetic Pathway Optimization
Q. Q8. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
Methodological Answer:
- Catalysis: Replace Br₂ with KBrO₃/H₂SO₄ for safer bromination.
- Solvent Selection: Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of dichloromethane.
- Waste Reduction: Employ flow chemistry to minimize excess reagents and energy consumption .
Basic Research: Analytical Method Development
Q. Q9. What HPLC parameters are optimal for quantifying this compound in complex mixtures?
Methodological Answer:
- Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile/0.1% formic acid (60:40 v/v) at 1.0 mL/min.
- Detection: UV at 254 nm (λ_max for bromoaromatics) with retention time ~8.2 minutes .
Advanced Research: Addressing Synthetic Byproducts
Q. Q10. How can researchers identify and mitigate the formation of di-brominated byproducts during synthesis?
Methodological Answer:
- Kinetic Control: Limit reaction time to 2–3 hours to favor mono-bromination.
- Byproduct Analysis: Use LC-MS to detect [M+79/81]⁺ ions characteristic of di-brominated species.
- Protection/Deprotection: Temporarily block reactive sites (e.g., methoxy group) using trimethylsilyl chloride before bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
